6-Fluorobenzo[d]thiazole-2-carbonitrile

Lipophilicity Drug Design Physicochemical Properties

Researchers requiring a regiospecifically fluorinated benzothiazole intermediate often face supply inconsistency and isomer contamination that compromise downstream biological activity. 6-Fluorobenzo[d]thiazole-2-carbonitrile (CAS 169776-04-9) delivers the exact 6-fluoro-2-cyano substitution pattern essential for target potency. • Yields carbamate-based AChE/BChE inhibitors with up to tenfold greater potency than rivastigmine in HepG2 and MCF7 cytotoxicity assays. • Electron-withdrawing CN and F groups enable efficient Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions. • Supplied with batch-specific purity certification for reproducible pharmaceutical and agrochemical R&D.

Molecular Formula C8H3FN2S
Molecular Weight 178.19 g/mol
CAS No. 169776-04-9
Cat. No. B070704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluorobenzo[d]thiazole-2-carbonitrile
CAS169776-04-9
Synonyms2-Benzothiazolecarbonitrile,6-fluoro-(9CI)
Molecular FormulaC8H3FN2S
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)SC(=N2)C#N
InChIInChI=1S/C8H3FN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H
InChIKeyYMDVORKXEAGKDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluorobenzo[d]thiazole-2-carbonitrile Building Block


6-Fluorobenzo[d]thiazole-2-carbonitrile (CAS 169776-04-9) is a heterocyclic compound comprising a benzothiazole core substituted with a fluorine atom at the 6-position and a cyano (nitrile) group at the 2-position . It has the molecular formula C₈H₃FN₂S, a molecular weight of 178.19 g/mol, and calculated physicochemical properties including a LogP of 2.30708 and a polar surface area (PSA) of 64.92 Ų . The compound is employed as a versatile intermediate in the synthesis of bioactive molecules, particularly cholinesterase inhibitors and kinase-targeting agents [1] [2].

Building Block UseSynthesis of bioactive benzothiazole molecules
Target PathwaysSupports cholinesterase and kinase inhibitor research
Substitution Pattern6-Fluoro substitution influences electronic and lipophilic profile

Substitution Risks for 6-Fluorobenzo[d]thiazole-2-carbonitrile


The substitution pattern of the fluorine atom and the cyano group on the benzothiazole scaffold critically influences both the physicochemical properties and the biological activity of downstream derivatives. Positional isomers (e.g., 5-fluoro or 7-fluoro analogs) and the non-fluorinated parent (benzo[d]thiazole-2-carbonitrile) exhibit distinct electronic distributions, lipophilicities, and metabolic stabilities, which directly affect their utility as building blocks and the performance of final compounds [1]. Generic substitution risks compromising the target binding affinity, selectivity, and pharmacokinetic profile of the resulting drug candidates [2].

Positional Isomer Substitution
5- or 7-fluoro analogs alter electronic distribution and lipophilicity, shifting target engagement profiles.
Non-Fluorinated Parent
Benzo[d]thiazole-2-carbonitrile lacks the 6-fluoro effect, leading to different metabolic stability and binding affinity.
Cyano Group Orientation
Variation in the 2-cyano position or replacement with other electron-withdrawing groups affects pharmacophore alignment.

Quantitative Evidence for 6-Fluorobenzo[d]thiazole-2-carbonitrile


Enhanced Lipophilicity vs. Non-Fluorinated Parent

The presence of the fluorine atom at the 6-position increases the lipophilicity of the benzothiazole-2-carbonitrile core compared to the non-fluorinated parent compound [1]. This increase in LogP (octanol/water partition coefficient) can enhance membrane permeability and influence the oral bioavailability and CNS penetration of final drug candidates [2].

Lipophilicity
Cross-study comparable
+0.14 LogP increase
Supports membrane permeability screening
Calculated LogP; experimental confirmation pending
Lipophilicity Drug Design Physicochemical Properties

Cholinesterase Inhibitor Potency Enhancement

Derivatives synthesized from the 6-fluorobenzo[d]thiazole scaffold demonstrate significantly improved inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to the standard clinical drug rivastigmine [1]. The most potent carbamate derivatives (compounds 3b, 3d, 3l, and 3n) exhibited up to tenfold greater potency than rivastigmine in vitro [1].

Cholinesterase Potency
Class-level inference
Up to 10-fold improvement in derivative potency
Scaffold-enabled inhibition context
Derivative-specific; parent nitrile may differ
Cholinesterase Inhibition Alzheimer's Disease Carbamate Derivatives

Fungicidal Activity of Fluorobenzothiazoles

Fluorobenzothiazole derivatives, including those structurally related to 6-fluorobenzo[d]thiazole-2-carbonitrile, have been explicitly claimed in patents as active components of fungicidal combinations for agricultural use [1]. The patent describes the combination of a fluorobenzothiazole derivative with additional fungicidal compounds to achieve enhanced crop protection efficacy [1].

Fungicidal Claim
Supporting evidence
Fluorobenzothiazoles claimed in fungicidal combinations
Industrial relevance for agrochemical screening
Patent evidence; target validation required
Fungicide Agrochemical Crop Protection

Antitumour Activity of 2-Cyano Benzothiazoles

Benzothiazole-2-carbonitrile derivatives have been evaluated for their antiproliferative activity against the murine L1210 leukemia cell line. Compounds bearing the 2-cyano substituent demonstrated moderate cytotoxicity, with IC50 values in the range of 20–25 µM for dimethoxy-substituted analogs [1]. This establishes a baseline for the antitumour potential of 2-cyano benzothiazoles, with further optimization possible through fluorine substitution.

Antiproliferative Activity
Class-level inference
IC50 20.6–25.2 µM (dimethoxy derivatives)
2-Cyano group supports cytotoxicity endpoint review
Derivative model; parent compound requires evaluation
Anticancer Cytotoxicity Benzothiazole

6-Fluorobenzo[d]thiazole-2-carbonitrile Applications


Cholinesterase Inhibitors for Alzheimer's Disease

Employ 6-fluorobenzo[d]thiazole-2-carbonitrile as a key intermediate for the synthesis of 2-substituted carbamate derivatives targeting AChE and BChE [1]. Derivatives synthesized from this scaffold have demonstrated up to tenfold greater inhibitory potency than rivastigmine, with favorable cytotoxicity profiles in HepG2 and MCF7 cells [1].

Agrochemical Fungicide Development

Leverage the fluorinated benzothiazole core in the design of novel fungicidal active compounds, as supported by patent claims for combinations containing fluorobenzothiazole derivatives [2]. The electron-withdrawing fluorine atom may enhance the metabolic stability and target binding of agrochemical candidates [3].

Anticancer Lead Optimization with 2-Cyano Benzothiazole

Utilize the 2-cyano-6-fluorobenzothiazole framework as a starting point for antiproliferative drug discovery. The 2-cyano group has been established as a critical pharmacophore for antitumour activity in benzothiazole derivatives [4], and the 6-fluoro substitution offers additional opportunities for fine-tuning lipophilicity and metabolic stability [3].

Cross-Coupling Building Block Applications

Exploit the electron-withdrawing nature of both the nitrile and fluorine substituents to facilitate Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions . The 2-cyano group can also serve as a versatile handle for further transformations (e.g., reduction to amine, hydrolysis to carboxylic acid, or cycloaddition reactions) .

Application
Selection Property
Validation Focus
Cholinesterase inhibitor research
Fluorinated scaffold for enzyme inhibition
AChE/BChE endpoint review
Agrochemical fungicide discovery
Fluorobenzothiazole core for fungicidal combinations
Patent-supported activity screening
Anticancer lead discovery
2-Cyano benzothiazole framework
Antiproliferative endpoint review
Cross-coupling building block
Electron-withdrawing substituents
Reaction compatibility verification

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